![molecular formula C22H28ClN3O2S B2944178 6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329866-42-3](/img/structure/B2944178.png)

6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

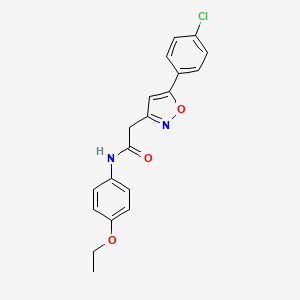

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and confirmed with X-ray crystallography. Quantum chemical calculations can be made to determine structure parameters in the ground state .Chemical Reactions Analysis

Pyridine and its derivatives are known to participate in various chemical reactions. Cyanoacetamides, for example, are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational chemistry methods. These properties include its molecular weight, polarity, charge distribution, and potential energy surface .Scientific Research Applications

Synthetic Intermediates and Chemical Reactions

The compounds related to 6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been extensively studied for their role in various chemical reactions and as synthetic intermediates. For instance, Noguchi et al. (1986) discuss the use of similar compounds in the intramolecular Diels–Alder reaction, highlighting their potential as versatile synthetic intermediates for polycyclic compounds and benzo-fused heterocycles (Noguchi, Kakimoto, Kawakami & Kajigaeshi, 1986).

Synthesis of Novel Derivatives

Bakhite et al. (2005) explored the synthesis of novel pyrido and thieno derivatives, demonstrating the versatility of these compounds in creating a range of chemically diverse structures (Bakhite, Al‐Sehemi & Yamada, 2005). Similarly, studies by Kolisnyk et al. (2015) on the synthesis and antimicrobial activity of related compounds highlight their potential in medicinal chemistry (Kolisnyk, Vlasov, Kovalenko, Osolodchenko & Chernykh, 2015).

Antimicrobial Activities

Research has also been conducted on the antimicrobial properties of similar compounds. A study by Flefel et al. (2018) on macrocyclic pentaazapyridine and dipeptide pyridine derivatives indicates significant antimicrobial activities, suggesting potential applications in the development of new antibiotics and antibacterial drugs (Flefel, Alsafi, Alahmadi & Amr, 2018).

Applications in Material Science

Furthermore, studies on the use of these compounds in material science, such as the work by Hsiao et al. (1999) on aromatic polyamides containing the cyclohexane structure, showcase their potential in creating new materials with desirable physical properties (Hsiao, Yang, Wang & Chuang, 1999).

Mechanism of Action

Target of Action

Compounds with similar structures, such as cyanoacetamide derivatives, have been reported to have diverse biological activities .

Biochemical Pathways

The compound might be involved in various biochemical pathways due to its potential to form a variety of heterocyclic compounds .

Pharmacokinetics

Similar compounds have been reported to have good pharmacokinetic properties .

Result of Action

It’s worth noting that similar compounds have shown potential in evolving better chemotherapeutic agents .

properties

IUPAC Name |

6-benzyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S.ClH/c23-20(26)19-17-11-12-25(13-15-7-3-1-4-8-15)14-18(17)28-22(19)24-21(27)16-9-5-2-6-10-16;/h1,3-4,7-8,16H,2,5-6,9-14H2,(H2,23,26)(H,24,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKRZBWVOYVOMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2944095.png)

![6-Ethyl-5-fluoro-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2944096.png)

![N-(3-methoxypropyl)-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2944098.png)

![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2944100.png)

![1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL](/img/structure/B2944102.png)

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B2944108.png)

![(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2944110.png)

![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid](/img/structure/B2944112.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2944114.png)

![2-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2944117.png)